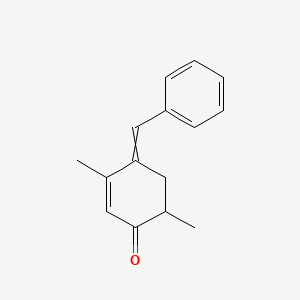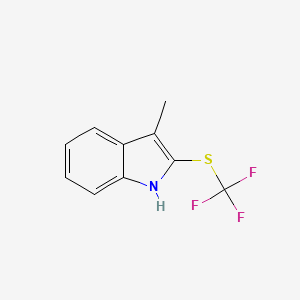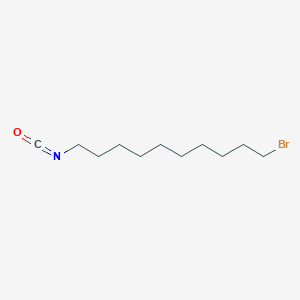![molecular formula C18H27NO3 B12533637 3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde CAS No. 820238-87-7](/img/structure/B12533637.png)
3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a piperidine ring, an ethoxy group, and a propoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde typically involves multi-step organic reactions. One common route includes the alkylation of a benzaldehyde derivative with a piperidine-containing reagent under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
化学反応の分析
Types of Reactions
3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzoic acid.
Reduction: 3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- **2-Ethoxy-4-{2-[(1R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino}-2-oxoethyl}benzoic acid .
- **3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde .
Uniqueness
3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the piperidine ring with the ethoxy and propoxy groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
820238-87-7 |
|---|---|
分子式 |
C18H27NO3 |
分子量 |
305.4 g/mol |
IUPAC名 |
3-methyl-2-(2-piperidin-1-ylethoxy)-4-propoxybenzaldehyde |
InChI |
InChI=1S/C18H27NO3/c1-3-12-21-17-8-7-16(14-20)18(15(17)2)22-13-11-19-9-5-4-6-10-19/h7-8,14H,3-6,9-13H2,1-2H3 |
InChIキー |
TYEPJJWHHOKFOV-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCN2CCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)


![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)


![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)

![3-[(2-Hydroxyethyl)amino]-L-alanine](/img/structure/B12533624.png)

![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
